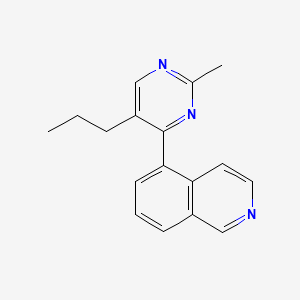![molecular formula C23H36N4O B3806516 N-cyclopropyl-1-[1-[1-(4-methylpyridin-2-yl)propan-2-yl]piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B3806516.png)
N-cyclopropyl-1-[1-[1-(4-methylpyridin-2-yl)propan-2-yl]piperidin-4-yl]piperidine-4-carboxamide
Übersicht
Beschreibung
N-cyclopropyl-1-[1-[1-(4-methylpyridin-2-yl)propan-2-yl]piperidin-4-yl]piperidine-4-carboxamide is a complex organic compound featuring a piperidine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-[1-[1-(4-methylpyridin-2-yl)propan-2-yl]piperidin-4-yl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides under basic conditions.
Attachment of the 4-methylpyridin-2-yl group: This is typically done through nucleophilic substitution reactions.
Formation of the carboxamide group: This step involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopropyl-1-[1-[1-(4-methylpyridin-2-yl)propan-2-yl]piperidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can be used to modify the functional groups present in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as alkyl halides and nucleophiles like amines and alcohols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-1-[1-[1-(4-methylpyridin-2-yl)propan-2-yl]piperidin-4-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of piperidine derivatives with biological targets.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-1-[1-[1-(4-methylpyridin-2-yl)propan-2-yl]piperidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine derivatives: These include compounds like piperidine itself, as well as more complex derivatives such as piperidin-4-yl carboxamides.
Cyclopropyl derivatives: These include compounds like cyclopropylamine and cyclopropylcarboxylic acid.
Pyridine derivatives: These include compounds like 4-methylpyridine and its various substituted derivatives.
Uniqueness
N-cyclopropyl-1-[1-[1-(4-methylpyridin-2-yl)propan-2-yl]piperidin-4-yl]piperidine-4-carboxamide is unique due to its combination of a piperidine backbone with cyclopropyl and pyridine substituents. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-[1-[1-(4-methylpyridin-2-yl)propan-2-yl]piperidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O/c1-17-5-10-24-21(15-17)16-18(2)26-13-8-22(9-14-26)27-11-6-19(7-12-27)23(28)25-20-3-4-20/h5,10,15,18-20,22H,3-4,6-9,11-14,16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRVRAFLVDNXCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CC(C)N2CCC(CC2)N3CCC(CC3)C(=O)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-1-propanol](/img/structure/B3806440.png)
![2-{2-[3-(2-methoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3806458.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B3806460.png)
![2-{1-(2-fluorobenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B3806467.png)
![2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B3806474.png)
![2-{1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-piperidinyl}-5-methyl-1H-benzimidazole trifluoroacetate](/img/structure/B3806482.png)
![4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B3806488.png)
![3-[3-(1-naphthyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B3806496.png)
![2-{[(4-hydroxy-1-methyl-4-piperidinyl)methyl]amino}-4,6-dimethylnicotinonitrile](/img/structure/B3806503.png)
![N-{1-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B3806509.png)
![N-ethyl-4-(4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}-1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide trifluoroacetate](/img/structure/B3806515.png)
![(3R,4R)-4-(azepan-1-yl)-1-[(3-methylquinoxalin-2-yl)methyl]piperidin-3-ol](/img/structure/B3806524.png)
![1-(3-fluorobenzyl)-4-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B3806528.png)

